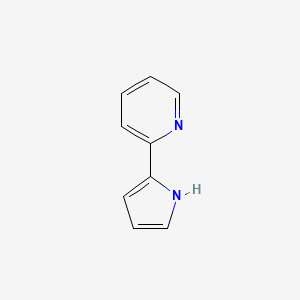

2-(1H-pyrrol-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

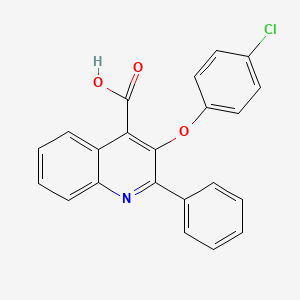

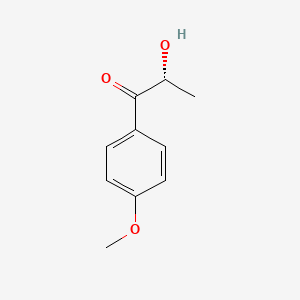

2-(1H-pyrrol-2-yl)pyridine is a chemical compound with the molecular formula C9H8N2. It has a molecular weight of 144.17 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves several stages. In one method, pyrrole is reacted with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by a reaction with zinc (II) chloride in tetrahydrofuran. The final stage involves further reactions with 2-bromo-pyridine .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w (iLOGP) is 1.39, indicating its lipophilicity. It is soluble, with a solubility of 0.807 mg/ml or 0.0056 mol/l .Aplicaciones Científicas De Investigación

Proton Transfer Studies

Studies have shown that derivatives of 2-(1H-pyrrol-2-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes are critical for understanding molecular behaviors in various chemical environments (Vetokhina et al., 2012).

Coordination Chemistry and Complex Synthesis

This compound derivatives have been extensively used in coordination chemistry. Their applications include the creation of luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Hydrogen Bonding Studies

Research on various (1H-pyrrol-2-yl)pyridines has revealed hydrogen-bonded arrangements with geometrically similar, nearly linear N-H...N hydrogen bonds. These studies are crucial for understanding intermolecular interactions in complex molecular systems (Noland, Cole, & Britton, 2003).

Advancements in Functional Materials

There have been significant developments in the chemistry of this compound derivatives for creating multi-functional materials. This includes applications in spin-crossover switches, biomedical sensors, soft materials, and catalysis (Halcrow, 2014).

Novel Synthetic Approaches

Flexible synthetic approaches have been developed for 1-(1H-pyrrol-3-yl)pyridinium salts, leading to new types of stable ylides and derivatives. These advancements contribute to the diversity of synthetic routes available for pyrrole-pyridine compounds (Khlebnikov et al., 2012).

Sensing and Probing Applications

Compounds derived from this compound have been reported to act as novel selective probes for ions like Zn2+ and Cd2+. These compounds demonstrate characteristics like dual-state emission, which is valuable in the development of new sensing materials (Gao et al., 2022).

Optical and Electronic Properties

Research on this compound derivatives includes the investigation of their optical and electronic properties. This is important for applications in areas like electroanalytic and spectroscopic technologies, where material properties like stability and redox behavior are critical (Mert, Demir, & Cihaner, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It has been suggested that similar compounds may interact with their targets through various mechanisms, including kinase inhibition

Biochemical Pathways

Related compounds such as pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(1h-pyrrol-2-yl)pyridine may have similar effects .

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrrol-2-yl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of zinc complexes, which have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.

Molecular Mechanism

It is known that the compound can be involved in catalytic reactions, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via oxidation and used in catalytic reactions , suggesting that it may have certain stability under specific conditions.

Metabolic Pathways

Given its involvement in catalytic reactions , it is plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

2-(1H-pyrrol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDTWNURWLVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)

![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)